![molecular formula C9H6Cl2O2S2 B1467796 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride CAS No. 220432-04-2](/img/structure/B1467796.png)
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride
Overview
Description
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is an organic compound with the CAS Number: 220432-04-2 . It has a molecular weight of 281.18 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)7-4-6(10)2-3-8(7)14-5/h2-4H,1H3 .Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical reactivity of derivatives related to 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride has been explored for the synthesis of compounds with potential antimicrobial activities. A study by Naganagowda and Petsom (2011) describes the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, which exhibited antibacterial activity. This research demonstrates the utility of benzothiophene derivatives in creating compounds with potential for fighting bacterial infections (Naganagowda & Petsom, 2011).
Photoredox-Catalyzed Cascade Annulation
In the realm of organic synthesis, the photoredox-catalyzed cascade annulation using sulfonyl chlorides represents an innovative approach to constructing complex molecules. Jianxiang Yan et al. (2018) developed a method involving methyl(2-(phenylethynyl)phenyl)sulfanes and sulfonyl chlorides to synthesize benzothiophenes. This process highlights the versatility of sulfonyl chlorides in facilitating photoredox reactions to create heterocyclic compounds with potential applications in material science and drug development (Yan et al., 2018).
Friedel-Crafts Sulfonylation
The use of ionic liquids for the Friedel-Crafts sulfonylation reaction showcases an environmentally friendly and efficient methodology for the synthesis of diaryl sulfones. S. Nara et al. (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a solvent and catalyst for the sulfonylation of benzene derivatives, demonstrating the potential of this compound analogs in organic synthesis under green chemistry principles (Nara et al., 2001).
Synthesis of Sulfonyl Phenoxides
Exploring the synthesis of new sulfonyl phenoxides, Ovonramwen et al. (2021) reported the successful creation of compounds via the O-sulfonylation reaction. These compounds were tested for antimicrobial activities, indicating the potential of benzothiophene derivatives in the development of new antimicrobial agents. This research underlines the importance of sulfonyl chlorides in synthesizing compounds with possible therapeutic applications (Ovonramwen et al., 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its chemical structure, it might undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of sulfonamide bonds, which can alter the activity and function of the target biomolecules .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins and enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify target biomolecules without causing significant toxicity. At high doses, it can lead to adverse effects, including cytotoxicity and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to inhibit certain dehydrogenases and oxidases, which are key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, binding to specific transporters can facilitate the uptake of this compound into cells, while binding to intracellular proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it can localize to the nucleus and modify transcription factors, or it can be targeted to the mitochondria and affect metabolic enzymes .
properties
IUPAC Name |
5-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)7-4-6(10)2-3-8(7)14-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXGHPYYMOSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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